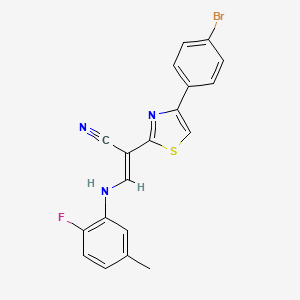

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile

CAS No.: 477297-73-7

Cat. No.: VC4767782

Molecular Formula: C19H13BrFN3S

Molecular Weight: 414.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477297-73-7 |

|---|---|

| Molecular Formula | C19H13BrFN3S |

| Molecular Weight | 414.3 |

| IUPAC Name | (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile |

| Standard InChI | InChI=1S/C19H13BrFN3S/c1-12-2-7-16(21)17(8-12)23-10-14(9-22)19-24-18(11-25-19)13-3-5-15(20)6-4-13/h2-8,10-11,23H,1H3/b14-10+ |

| Standard InChI Key | SJAGALWMMNBRIG-GXDHUFHOSA-N |

| SMILES | CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |

Introduction

Structural Characterization and Core Features

The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a heterocyclic molecule featuring a thiazole ring substituted with a 4-bromophenyl group and an acrylonitrile moiety linked to a 2-fluoro-5-methylphenylamino group. Its (E) configuration indicates trans stereochemistry across the acrylonitrile double bond. Key structural elements include:

-

Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen atoms.

-

4-Bromophenyl substituent: Enhances lipophilicity and potential bioactivity through bromine’s electron-withdrawing effects.

-

Acrylonitrile group: A conjugated system capable of participating in π-π interactions or acting as a Michael acceptor.

-

2-Fluoro-5-methylphenylamino group: Combines fluorine’s electronegativity and methyl’s steric bulk, influencing electronic and spatial interactions.

Synthesis and Reactivity

Core Synthetic Strategies

The synthesis likely involves multi-step reactions to assemble the thiazole-acrylonitrile scaffold and introduce substituents. Based on analogous compounds :

Key intermediates include:

-

Thiosemicarbazide derivatives: Used in condensation reactions to form hydrazonothiazoles .

-

α-Haloketones: Critical for introducing acrylonitrile functionality via cyclization .

Spectroscopic and Analytical Data

While direct data for this compound is unavailable, analogous structures provide insights:

Biological Activity and Mechanistic Insights

Proposed mechanisms:

-

Antimicrobial: Disruption of microbial membrane integrity via bromine’s electrophilic attack.

-

Anticancer: Inhibition of tubulin polymerization or interference with kinase activity .

Structure-Activity Relationships (SAR)

Key SAR trends from thiazole derivatives :

-

Electron-withdrawing groups (e.g., Br, F) at para positions improve activity.

-

Aromatic amines (e.g., 2-fluoro-5-methylphenyl) enhance hydrophobic interactions.

-

Acrylonitrile serves as a bioisostere for carbonyl groups, enabling covalent binding.

Applications and Future Directions

Limitations and Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume